2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine
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Overview
Description
2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by the presence of four chlorine atoms at positions 2, 4, 6, and 7 on the pyrido[2,3-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4,6-trichloropyrimidine with 2,3-dichloropyridine under specific conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures, usually around 100-150°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper-based catalysts, can also enhance the efficiency of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridopyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound to its partially or fully dechlorinated analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridopyrimidines, hydroxylated derivatives, and dechlorinated analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: The compound exhibits promising anticancer, antibacterial, and antiviral activities, making it a potential candidate for drug development.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and application .
Comparison with Similar Compounds
2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2,4,5,7-Tetrachloropyrido[4,3-d]pyrimidine: This compound has a similar structure but differs in the position of the chlorine atoms on the pyridopyrimidine ring.
2,4,6,8-Tetrachloropyrido[3,2-d]pyrimidine: Another analog with a different substitution pattern, which may result in distinct biological activities and chemical reactivity.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but have different substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7HCl4N3 |
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Molecular Weight |
268.9 g/mol |
IUPAC Name |
2,4,6,7-tetrachloropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7HCl4N3/c8-3-1-2-4(9)13-7(11)14-6(2)12-5(3)10/h1H |
InChI Key |
WWLVSBBXUKRZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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